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Compound of Interest

Compound Name: Methyl 6-methylnicotinate

Cat. No.: B021215

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-methylnicotinate (CAS No: 5470-70-2), a key pyridine derivative utilized as an intermediate
in the synthesis of various pharmaceutical compounds. This document details its characteristic
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Furthermore, it outlines standardized experimental protocols for acquiring such spectra,
ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The structural elucidation of Methyl 6-methylnicotinate, a compound with the molecular
formula CsHoNOz2, relies on a combination of modern spectroscopic techniques. The data
presented herein has been compiled from publicly available spectral databases and chemical
literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

H NMR (Proton NMR) Data

The *H NMR spectrum reveals the electronic environment of each proton in the molecule. The
experimental data recorded in Chloroform-d (CDCIs) is summarized below.
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Source: ChemicalBook[1]

13C NMR (Carbon-13 NMR) Data

While direct experimental 133C NMR data for Methyl 6-methylnicotinate is not readily available
in the cited public domains, the following table presents expected chemical shift ranges for the
carbon environments within the molecule, based on typical values for substituted pyridines and
methyl esters.
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Chemical Shift (8) ppm Carbon Assignment
165 - 167 C=0 (Ester carbonyl)
158 - 162 C-6 (Pyridine ring)

150 - 154 C-2 (Pyridine ring)

136 - 140 C-4 (Pyridine ring)

123 - 127 C-3 (Pyridine ring)
121-125 C-5 (Pyridine ring)
51-53 -OCHs (Ester methyl)
23-26 -CHs (Pyridine methyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent
molecule and its fragments, confirming the molecular weight.

m/z Value Interpretation Source

152.4 [M+H]* (Protonated Molecule) ChemicalBook][1]
151 [M]* (Molecular lon) PubChem[2]

120 Fragment lon PubChem|[2]

92 Fragment lon PubChem][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the
absorption of IR radiation. The following table lists the expected characteristic absorption bands
for Methyl 6-methylnicotinate.
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Wavenumber (cm~?) Bond Vibration Functional Group
~3050 - 3100 C-H Stretch Aromatic (Pyridine)
~2950 - 2990 C-H Stretch Aliphatic (-CHs)
~1725 - 1735 C=0 Stretch Ester

~1580 - 1610 C=C Stretch Aromatic (Pyridine)
~1250 - 1300 C-O Stretch Ester

Note: The C=0 stretch for the related compound, methyl nicotinate, is reported around 1728
cm~1[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) Sample Preparation:

Weigh approximately 10-20 mg of Methyl 6-methylnicotinate for tH NMR (or 50-100 mg for

13C NMR) and transfer it to a clean, dry vial.
o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCI3).
o Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

« Filter the solution through a pipette with a small cotton or glass wool plug directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
b) *H NMR Acquisition:

 Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation
delay). A standard pulse sequence is typically used.

Acquire the Free Induction Decay (FID).

Process the data by applying a Fourier transform, phasing the spectrum, and performing a
baseline correction.

Reference the spectrum using the residual solvent peak (e.g., CDCls at 7.26 ppm) or an
internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

c) 3C NMR Acquisition:

Follow the same sample preparation and initial spectrometer setup steps as for tH NMR.
Use a standard pulse sequence for a proton-decoupled 3C NMR experiment.

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on
the sample concentration.

Process the acquired data similarly to the *H spectrum.

Reference the spectrum using the solvent peak (e.g., the central peak of the CDClIs triplet at
77.16 ppm).

Mass Spectrometry (MS)

a) Sample Preparation (for LC-MS):

Prepare a stock solution of Methyl 6-methylnicotinate in a suitable solvent (e.g., methanol
or acetonitrile) at a concentration of approximately 1 mg/mL.

Perform a serial dilution to a final concentration of approximately 1-10 pg/mL in the mobile
phase.
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« Filter the final solution through a 0.22 um syringe filter into an appropriate autosampler vial.

b) Data Acquisition:

The analysis is typically performed using a mass spectrometer equipped with an
electrospray ionization (ESI) source.

Set the ESI source to positive ion mode to detect the protonated molecule [M+H]*.

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy

a) Sample Preparation (using ATR):

o Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

e Place a small amount of solid Methyl 6-methylnicotinate directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
b) Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal.

o Collect the sample spectrum. The instrument automatically ratios the sample spectrum
against the background to generate the final absorbance or transmittance spectrum.

e Record the spectrum over the standard mid-IR range of 4000-400 cm™1,

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound such as Methyl 6-methylnicotinate.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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